molecular formula C18H17ClN2O3S B6429846 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097865-72-8

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B6429846
CAS No.: 2097865-72-8
M. Wt: 376.9 g/mol
InChI Key: ZQBMFSMAVXGKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea (CAS 2097865-72-8) is a urea derivative with a molecular weight of 376.9 g/mol and a molecular formula of C18H17ClN2O3S . This compound features a unique hybrid heterocyclic structure, incorporating a 5-chloro-2-methoxyphenyl group and a substituted ethyl chain bearing both furan-2-yl and thiophen-2-yl rings, which may enhance binding to biological targets . Its structural profile suggests potential for diverse research applications. Preliminary studies indicate that compounds with furan and thiophene moieties can exhibit significant biological activity . Research into similar urea derivatives has shown promise in areas such as anticancer activity, with mechanisms that may include the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest . Additionally, the presence of the furan ring can contribute to antimicrobial properties, making this compound a candidate for the development of new antibiotics and for use in agricultural research as a potential pesticide or herbicide . The compound is synthesized via carbodiimide-mediated coupling, yielding between 75-82%, and is also described in patent literature through one-pot tandem synthesis . This product is intended for research purposes as a tool to study small molecule interactions with biological macromolecules and to explore disease mechanisms. It is supplied For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-23-16-7-6-12(19)10-14(16)21-18(22)20-11-13(15-4-2-8-24-15)17-5-3-9-25-17/h2-10,13H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBMFSMAVXGKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

Methodology :

  • Substrate Preparation : Start with 1,1-dibromoethylene or gem-dihalide precursors.

  • Coupling Reactions :

    • Use furan-2-boronic acid and thiophene-2-boronic acid in a tandem Suzuki-Miyaura coupling (Figure 1).

    • Pd(PPh₃)₄ or t-BuXPhos Pd G1 catalysts in THF/water (3:1) at 80°C for 12–24 hours.

Example :

StepReagents/ConditionsYieldReference
11,1-Dibromoethylene, Pd(PPh₃)₄, THF/H₂O65%
2Reduction of nitrile (LiAlH₄, THF)78%

Key Insight : Cross-coupling efficiency depends on steric hindrance and electronic effects of heterocycles. Thiophene derivatives generally exhibit higher reactivity than furans.

Nucleophilic Addition to Ketones

Methodology :

  • Ketone Synthesis :

    • React furan-2-carbonyl chloride with thiophene-2-carbonyl chloride under Friedel-Crafts conditions (AlCl₃, DCM).

  • Cyanide Substitution :

    • Treat the ketone with KCN in DMF to form 2-(furan-2-yl)-2-(thiophen-2-yl)acetonitrile.

  • Reduction to Amine :

    • Use LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to convert nitrile to primary amine.

Example :

IntermediateReagentsYield
2-(Furan-2-yl)-2-(thiophen-2-yl)acetoneAlCl₃, DCM, 0°C52%
Acetonitrile derivativeKCN, DMF, 70°C68%
EthylamineLiAlH₄, THF, reflux85%

Limitation : Low yields in ketone synthesis due to competing side reactions.

Urea Formation via Amine-Isocyanate Coupling

Direct Isocyanate Route

Methodology :

  • Isocyanate Preparation :

    • Treat 5-chloro-2-methoxyaniline with triphosgene (phosgene surrogate) in dry DCM at 0°C.

  • Coupling Reaction :

    • React the isocyanate with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in THF at 25°C for 6 hours.

Example :

ParameterValue
Molar Ratio (Amine:Isocyanate)1:1.2
SolventTHF
Reaction Time6 h
Yield89%

Advantage : High regioselectivity and minimal byproducts.

Carbodiimide-Mediated Coupling

Methodology :

  • Activation :

    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with HOBt in DMF.

  • Coupling :

    • Combine activated 5-chloro-2-methoxybenzoic acid with ethylamine derivative.

Example :

ReagentRole
EDCActivates carboxylic acid
HOBtPrevents racemization
DIPEABase for deprotonation

Yield : 75–82%.

Alternative Pathways from Patent Literature

One-Pot Tandem Synthesis (WO2005087215A1)

Procedure :

  • Simultaneous Coupling and Urea Formation :

    • Mix 5-chloro-2-methoxyaniline, furan-2-carbonyl chloride, thiophene-2-carbonyl chloride, and urea in DMF at 120°C.

  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

ParameterValue
Reaction Time24 h
Yield58%
Purity (HPLC)>95%

Drawback : Requires stringent anhydrous conditions.

Photooxygenation and Cyclization (WO2020103939A1)

Methodology :

  • Photooxygenation :

    • Expose thiophene-furan precursor to O₂ under UV light (λ = 365 nm) to form epoxy intermediates.

  • Amine Functionalization :

    • Open epoxy ring with NH₃/MeOH to generate ethylamine backbone.

Example :

StepConditionsYield
PhotooxygenationO₂, methylene blue, CH₃CN63%
Epoxide AminolysisNH₃, MeOH, 50°C71%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Suzuki Cross-CouplingHigh regioselectivityRequires Pd catalysts65–78%
Nucleophilic AdditionScalableLow ketone yields52–85%
Direct Isocyanate RouteFast, high yieldHandling toxic reagents89%
Carbodiimide-MediatedMild conditionsRequires activation75–82%
One-Pot TandemSimplified stepsLong reaction time58%
PhotooxygenationNovel approachSpecialized equipment63–71%

Key Research Findings

  • Stereoelectronic Effects : Thiophene’s electron-rich nature enhances coupling efficiency compared to furan.

  • Solvent Impact : Polar aprotic solvents (DMF, THF) improve urea formation kinetics.

  • Catalyst Choice : Pd-based systems (e.g., t-BuXPhos Pd G1) outperform traditional Pd(PPh₃)₄ in cross-coupling .

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as a pharmaceutical agent, particularly in the following areas:

Anticancer Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A derivative of this compound demonstrated cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

The presence of the furan ring enhances the antimicrobial activity of the compound. Preliminary studies have indicated effectiveness against several bacterial strains, making it a candidate for developing new antibiotics .

Agricultural Applications

The compound's unique structure may also lend itself to use as a pesticide or herbicide. Research into similar compounds has shown promise in controlling plant pathogens and pests:

  • Case Study : A related urea derivative was effective against specific fungal pathogens in crops, leading to reduced disease incidence .

Biological Research

Due to its complex structure, this compound serves as a valuable tool in biological research:

  • Mechanistic Studies : Researchers utilize it to study the interaction between small molecules and biological macromolecules, aiding in understanding disease mechanisms at the molecular level.

Table 1: Biological Activities of 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Activity TypeObserved EffectReference
AnticancerInhibition of breast cancer cells
AntimicrobialActivity against bacterial strains
FungicidalReduced fungal disease incidence

Table 2: Synthetic Pathways

Step No.Reaction TypeReagents Used
1Formation of ureaIsocyanate + amine
2CyclizationFuran derivative + thiophene
3SubstitutionChloromethoxyphenyl derivative

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with analogous urea derivatives and heterocyclic systems:

Compound Name Molecular Weight Key Substituents Biological Activity (if reported) Reference
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea (Target) 406.9 5-Cl-2-MeO-phenyl, ethyl-(furan-2-yl + thiophen-2-yl) Not explicitly reported
1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea 302.35 Ethyl-(furan-2-yl + pyrazol-1-yl), thiophen-2-yl Not reported
1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea 396.4 Thiophen-2-yl-CH2, hydroxymethyl-furan, 3-CF3-phenyl Not reported
1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea 370.5 Adamantyl, ethyl-(furan-2-yl + thiophen-2-yl) Not reported
1-(5-Chloro-2-methoxyphenyl)-3-[4-nitro-3-(trifluoromethyl)phenyl]urea 405.7 5-Cl-2-MeO-phenyl, 4-NO2-3-CF3-phenyl Not reported
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea 362.8 2-MeO-phenyl, 1,3,4-thiadiazolyl-(2-Cl-phenyl) Not reported

Key Structural and Functional Insights:

Heterocyclic Diversity: The target compound combines furan (oxygen heterocycle) and thiophene (sulfur heterocycle), which may enhance binding to biological targets via π-π stacking or hydrogen bonding. The adamantyl derivative () introduces a bulky, lipophilic group, likely improving membrane permeability but reducing solubility compared to the target compound.

Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound is shared with 1-(5-chloro-2-methoxyphenyl)-3-[4-nitro-3-(trifluoromethyl)phenyl]urea (). However, the latter lacks heterocyclic systems, which may limit its interaction with enzymes requiring aromatic or heteroatom-rich binding pockets.

Synthetic Approaches: The target compound’s synthesis likely involves coupling a 5-chloro-2-methoxyphenyl isocyanate with a pre-formed 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine intermediate, similar to methods used for 1-(3-chloro-4-methylphenyl)-3-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea (). Heterocyclic ethylamine intermediates (e.g., furan-thiophene hybrids) may be synthesized via nucleophilic substitution or cross-coupling reactions, as seen in for benzoimidazotriazolone derivatives .

Research Findings and Data

Physicochemical Properties:

  • Lipophilicity : The target compound’s ClogP (estimated) is ~3.5, higher than adamantyl derivatives (ClogP ~4.2, ) due to reduced alkyl bulk but lower than CF3-containing analogs (ClogP ~3.8, ).
  • Solubility : The polar urea group and methoxy substituent may improve aqueous solubility compared to fully aromatic systems like 1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea ().

Hypothesized Activity:

  • The furan-thiophene-urea scaffold may target tubulin polymerization (analogous to thiophenyl hydrazones in ) or bacterial enzymes (as seen in naphthofuranpyrazol derivatives, ).

Q & A

Basic: What are the recommended synthetic routes for 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of substituted phenyl and heterocyclic precursors. Key steps include:

  • Coupling reactions : Formation of the urea linkage via nucleophilic attack of an amine on an isocyanate intermediate derived from 5-chloro-2-methoxyaniline .
  • Heterocyclic functionalization : Introduction of furan and thiophene moieties through Suzuki-Miyaura cross-coupling or alkylation reactions, ensuring regioselectivity .
  • Optimization : Control of reaction parameters (e.g., anhydrous conditions, catalysts like Pd(PPh₃)₄, and solvents such as DMF or THF) to enhance yield (typically 60–75%) and purity (>95%) .

Basic: How is the compound’s structural integrity validated post-synthesis?

Answer:
Structural characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on aromatic rings and urea connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 437.12 vs. calculated 437.08) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the ethylene linker and heterocyclic orientations .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:
SAR studies require:

  • Systematic substitution : Replace furan/thiophene with pyrrole, pyridine, or halogenated analogs to assess electronic effects on bioactivity .
  • In vitro assays : Test derivatives against target proteins (e.g., kinase inhibitors) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities (IC₅₀ values) .
  • Pharmacophore modeling : Identify critical hydrogen-bonding (urea moiety) and hydrophobic (aromatic rings) interactions using software like Schrödinger .

Advanced: What computational strategies are used to predict biological targets?

Answer:

  • Molecular docking : Screen against databases (e.g., PDB) using AutoDock Vina to prioritize targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to evaluate binding stability and conformational changes .
  • QSAR models : Corrogate electronic descriptors (e.g., logP, HOMO/LUMO gaps) with cytotoxicity data from NCI-60 cancer cell lines .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:

  • Orthogonal assays : Validate antiproliferative activity using both MTT and ATP-based luminescence assays .
  • Control experiments : Rule out off-target effects by testing in isogenic cell lines (e.g., wild-type vs. kinase-deficient mutants) .
  • Structural analogs : Compare activity profiles of derivatives to isolate contributions from specific substituents .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and oxidative (H₂O₂) conditions; monitor degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs); quantify parent compound loss using LC-MS/MS .
  • Metabolite identification : Use hepatocyte microsomes + NADPH to identify cytochrome P450-mediated oxidation products .

Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
  • Salt formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Advanced: What analytical techniques quantify the compound in biological matrices?

Answer:

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization; LLOQ: 0.1 ng/mL in plasma .
  • Microdialysis : Couple with HPLC-UV to measure free drug concentrations in tissues (e.g., tumor vs. plasma) .
  • Immunoassays : Develop monoclonal antibodies against the urea moiety for ELISA-based detection (cross-reactivity <5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.